molecular formula C6H3F3N4 B1314341 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 943-25-9

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No. B1314341
CAS RN: 943-25-9
M. Wt: 188.11 g/mol
InChI Key: RRFXQMOBTKMHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4. It has a molecular weight of 188.11 .


Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has been reported in the literature . For instance, various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile were prepared using a three-step procedure .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with an amino group, and at the 5-position with a carbonitrile group .

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives and Cyanine Dyes

    • Field : Organic Chemistry
    • Application : 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is used as a starting material for the synthesis of benzimidazole derivatives and cyanine dyes .
    • Method : This molecule can be synthesized by reacting 2,4,6-trichloropyrimidine with formaldehyde and ammonium chloride in the presence of sodium hydroxide or potassium hydroxide .
    • Results : The hypsochromic shift is attributed to an electron withdrawing group (F) .
  • Anticancer Research

    • Field : Medicinal Chemistry
    • Application : A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
    • Method : These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .
    • Results : The specific results or outcomes were not provided in the source .
  • Humidity Control

    • Field : Material Science
    • Application : This compound is used to control humidity and reduce spoilage, mould, and mildew in designated areas or enclosed storage areas .
    • Method : The specific method of application was not provided in the source .
    • Results : The specific results or outcomes were not provided in the source .
  • Synthesis of Trichloroacetic Acid Derivatives

    • Field : Organic Chemistry
    • Application : 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a trichloroacetic acid derivative that has basicity and amidine properties .
    • Method : This molecule can be synthesized by reacting 2,4,6-trichloropyrimidine with formaldehyde and ammonium chloride in the presence of sodium hydroxide or potassium hydroxide .
    • Results : The specific results or outcomes were not provided in the source .
  • Pharmaceutical Testing

    • Field : Pharmaceutical Research
    • Application : This compound is used for pharmaceutical testing .
    • Method : The specific method of application was not provided in the source .
    • Results : The specific results or outcomes were not provided in the source .
  • Condensation Control

    • Field : Material Science
    • Application : This compound is used to stop the occurrence of condensation in designated areas or enclosed storage areas .
    • Method : By controlling humidity, it reduces spoilage, mould, and mildew .
    • Results : The specific results or outcomes were not provided in the source .

Safety And Hazards

Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .

properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFXQMOBTKMHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511815
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

CAS RN

943-25-9
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.